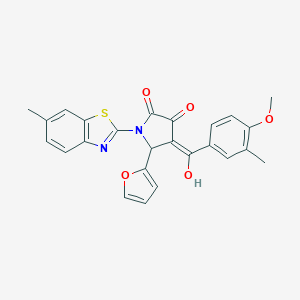![molecular formula C27H32N2O7 B266867 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HMTD, is a synthetic compound that has gained significant attention in recent years due to its various scientific research applications. This compound belongs to the class of pyrrol-2-ones and has a unique chemical structure that makes it an attractive target for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can induce oxidative stress in cancer cells, leading to cell death. 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain proteins that are involved in cancer cell signaling pathways. Additionally, 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its potent anti-cancer properties. 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its toxicity. 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be toxic to normal cells at high concentrations, making it challenging to use in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of new anti-cancer drugs based on the structure of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. Researchers could also investigate the use of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other anti-cancer drugs to enhance its effectiveness and reduce its toxicity. Additionally, researchers could explore the potential use of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as inflammatory diseases and neurological disorders.
Métodos De Síntesis
The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multistep process that requires the use of various reagents and solvents. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde and 4-methylbenzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine and 3-hydroxy-2-pyrrolidinone to yield the final product, 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications. One of the most significant applications of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. Studies have shown that 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
Nombre del producto |
3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C27H32N2O7 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O7/c1-17-5-7-18(8-6-17)24(30)22-23(19-15-20(33-2)26(35-4)21(16-19)34-3)29(27(32)25(22)31)10-9-28-11-13-36-14-12-28/h5-8,15-16,23,30H,9-14H2,1-4H3/b24-22+ |
Clave InChI |
SWAZWWZPPOGMHM-ZNTNEXAZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)